N-(2,5-dimethylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of imidazobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide typically involves the following steps:
Formation of the Imidazobenzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction:
Substitution Reaction: The 2,5-dimethylphenyl group is introduced via a substitution reaction, often using a suitable halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Possible applications in developing antimicrobial agents.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Production: Potential use in the production of specialized polymers.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide: shares similarities with other imidazobenzimidazole derivatives.
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives have similar core structures but different substituents.
Uniqueness
Structural Features: The presence of the 2,5-dimethylphenyl group and the acetamide moiety makes this compound unique.
Biological Activity: Its specific interactions with molecular targets may differ from other similar compounds, leading to unique biological effects.
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N4O2/c1-11-7-8-12(2)14(9-11)20-17(24)10-16-18(25)22-19-21-13-5-3-4-6-15(13)23(16)19/h3-9,16H,10H2,1-2H3,(H,20,24)(H,21,22,25) |
InChI Key |
XAIVFRXAWIXETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
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